Home > Products > Screening Compounds P108856 > N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide - 1797077-78-1

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

Catalog Number: EVT-3068419
CAS Number: 1797077-78-1
Molecular Formula: C15H24N4O
Molecular Weight: 276.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment. It functions as a tyrosine kinase inhibitor, specifically targeting the activity of tyrosine kinases. [] This compound is also referred to as STI571 and is commercially available under the brand name Gleevec. [, ] Imatinib is known for its polytopic nature and has been structurally characterized in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate. [] Notably, a study successfully determined the crystal structure of the freebase form of Imatinib, which was obtained by precipitation from a solution containing a 1:10 mixture of Imatinib and arginine. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (37d)

Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor. [] Demonstrating activity against CDKs 1, 2, 4, 8, and 9, it exhibits a balanced potency and selectivity profile against these kinases. [] The compound's mechanism of action involves cell cycle arrest and apoptosis induction through the activation of PARP and caspase 3. [] In vivo studies using multiple hematologic malignancy (HM) mice xenograft models have shown that compound 37d exhibits good antitumor efficacy without significant toxicity. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] Designed to address limitations of earlier compounds, BMS-694153 exhibits outstanding potency, a favorable predicted toxicology profile, and remarkable aqueous solubility. [] Notably, it demonstrates good intranasal bioavailability in rabbits and dose-dependent activity in validated in vivo and ex vivo models of migraine. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of novel Biginelli dihydropyrimidines were synthesized using a multi-step process involving 4-fluoro nitrobenzene, piperidine, ethyl acetoacetate, urea, and various aldehydes. [] The synthesized compounds were characterized using 1H-NMR, FT-IR, and mass spectral analysis. [] Furthermore, these compounds were subjected to biological activity screening, evaluating their potential antimicrobial, antifungal, and antimalarial properties. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: The crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone has been determined and reported in the literature. [] The compound crystallizes in the monoclinic system, specifically in the P21/n space group (no. 14). []

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: This compound crystallizes with two independent molecules (labeled A and B) in its asymmetric unit. [] The dihedral angles between the piperidine and pyrimidine rings in molecules A and B are 47.5(1)° and 10.3(1)°, respectively. [] Notably, the pyrimidine ring in one of the molecules exhibits disorder over two sets of sites with an occupancy ratio of 0.508(11):0.492(11). [] In the crystal lattice, molecules A are connected to each other through N—H⋯N hydrogen bonds, forming R22(8) ring patterns and generating inversion dimers. [] These dimers further interact with molecules B through pairs of N—H⋯N hydrogen bonds, resulting in the formation of tetrameric units within the crystal structure. []

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol

Compound Description: In this compound, the pyrimidine ring maintains a planar conformation. [] It forms dihedral angles of 22.70(8)° and 0.97(7)° with the fused benzene ring and the hydroxy-substituted benzene ring, respectively. [] The piperidine ring adopts a chair conformation, while the pyran ring exhibits a flattened twist-boat conformation. [] The hydroxy group shows disorder over two sets of sites, with an occupancy ratio of 0.702(4):0.298(4), indicating a rotation of approximately 180° about the C—C bond connecting the phenol group to the pyrimidine ring. [] Both the major and minor disorder components engage in intramolecular O—H⋯N hydrogen bonding. [] Weak C—H⋯π interactions contribute to the formation of inversion dimers within the crystal structure. [] Additionally, π–π interactions are observed between the pyrimidine ring and the hydroxy-substituted benzene ring, with a centroid–centroid separation of 3.739(2) Å. []

N-Methyl-N-(4-(4-(1H-benzimidazol-2-ylamino)piperidin-1-yl)-2-(aryl)butyl)benzamide Derivatives

Compound Description: This group of compounds exhibits activity as histamine receptor antagonists and tachykinin receptor antagonists. [] These antagonists have potential applications in treating various conditions, including allergic rhinitis, seasonal rhinitis, sinusitis, asthma, bronchitis, inflammatory bowel diseases (including Crohn's disease and ulcerative colitis), and nausea and vomiting. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

Compound Description: This series of compounds were synthesized and evaluated for their fungicidal activity against Phytophthora capsici. [] Notably, compound IX-3g from this series exhibited potent antifungal activity with an EC50 value of 1.03 mM, compared to the commercial fungicide dimethomorph (EC50 = 4.26 mM). []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). [] Its synthesis involved using guanidinium nitrate salt and the corresponding enaminone as starting materials. [] X-ray diffraction analysis and Hirshfeld surface analysis of NPPA revealed significant interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. [] A sensitive analytical method using ultra-performance liquid chromatography with QDa detection has been developed for its quantification at trace levels. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: Compound 4 is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist discovered through extensive synthetic efforts focused on modifying the C-4 alkyl chain of a lead compound. [] This compound exhibits potent CB1R activity and possesses a desirable tPSA value above 90 Å(2), suggesting a low probability of crossing the blood-brain barrier. [] Compound 4 demonstrates significant weight-loss efficacy in diet-induced obese (DIO) mice and exhibits a clean off-target profile. [] Currently, it is under development for the treatment of obesity and related metabolic syndrome. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). [] It exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral doses. [] This nonlinear kinetic behavior is attributed to a decrease in the oral clearance of AMG 487 due to the inhibition of CYP3A by its metabolite, M2 (O-deethylated AMG 487). []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). [] This dual inhibitory activity makes it a potential candidate for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound serves as an inhibitor of tyrosine kinases associated with the platelet-derived growth factor (PDGF) receptor. [] It is being investigated for its potential in treating various conditions, including seminoma [] and angiotensin II-induced diseases. [, ] These diseases include congestive heart failure, cardiac hypertrophy, cardiac remodeling post-myocardial infarction, pulmonary congestion, cardiac fibrosis, diabetic myopathy, and renal complications like hyperfiltration, proteinuria, arteriopathy, nephrosclerosis, and mesangial hypertrophy. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Compound Description: Various crystalline forms of this compound, both in its base form and as salts, have been synthesized and characterized. [, , , ] These forms, along with their preparation methods, have been detailed in patent applications. [, , , ]

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide (4a-h)

Compound Description: Compounds 4a-h represent a series of derivatives synthesized from (E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-one (1a-c). [] Pharmacological studies have revealed that these compounds possess antimicrobial properties, specifically exhibiting activity against both bacteria and fungi. [] The antimicrobial efficacy of these compounds has been compared to that of standard antibiotics like chloramphenicol and amphotericin B. []

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

Compound Description: N43 is an inhibitor that targets the JMJ domain of KDM5A, a histone H3 lysine 4 demethylase. [] This inhibitor binds to the active site of KDM5A, forming a covalent bond with Cys481, a non-catalytic cysteine residue near the active site. [] The interaction with Cys481 is significant as it is absent in other histone demethylase families, offering a potential avenue for selective inhibition. []

[18F]4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX)

Compound Description: [18F]FIMX is a radioligand developed for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain using positron emission tomography (PET). [] In preclinical studies using rhesus monkeys, [18F]FIMX exhibited high brain uptake with a distribution consistent with known mGluR1 locations, particularly in the cerebellum. [] Pharmacological challenge studies confirmed that a significant portion of brain radioactivity was specifically and reversibly bound to mGluR1. []

1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (1a)

Compound Description: This compound serves as a robust and selective ligand for the cannabinoid CB2 receptor and demonstrates single-digit nanomolar affinity for this receptor. [] Additionally, it acts as an agonist in an in vitro model employing human promyelocytic leukemia HL-60 cells. []

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Compound Description: The asymmetric unit of this compound consists of two independent molecules, primarily differentiated by the relative orientation of the p-tolyl group attached to the triazole ring. [] Both molecules exhibit an E conformation around the C=C double bond, with the triazole methyl group in a syn orientation with respect to the carbonyl oxygen atom. []

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound reveals that the benzene rings linked by the sulfonamide group are tilted at an angle of 69.7(1)° relative to each other. [] The dihedral angle between the sulfur-bridged pyrimidine ring and the benzene rings is 70.4(1)°. [] An intramolecular π–π stacking interaction, albeit weak, exists between the pyrimidine and 4-methylbenzene rings, with a centroid–centroid distance of 3.633(2) Å, contributing to the stability of the molecular conformation. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, a key component of the Polycomb repressive complex 2 (PRC2). [] It exhibits significant antitumor effects and is currently undergoing Phase I clinical trials. []

3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride

Compound Description: This compound and its solvates have been identified in various crystalline modifications. [] Research has focused on developing methods for preparing these modifications and exploring their potential in modulating or inhibiting kinase signal transduction, particularly those involving tyrosine kinases. [] These compounds show promise in treating or preventing pathophysiological conditions, including cancer. []

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

Compound Description: This EGFR modulator shows potential for treating cancer. []

N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic Acid (THP)

Compound Description: This compound has undergone method validation using UPLC for analytical purposes. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1). [] It has demonstrated favorable preclinical pharmacokinetics and enhanced antitumor activity when used in combination with osimertinib, an approved EGFR inhibitor, in preclinical models of non-small cell lung cancer. []

Overview

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is a chemical compound characterized by the presence of a piperidine ring linked to a pyrimidine moiety via a methylene bridge, further connected to a pentanamide group. This structure situates it within the broader category of piperidine derivatives, which are notable for their diverse biological activities and significant roles in medicinal chemistry. The compound is recognized for its potential applications in various scientific fields, including chemistry and biology, particularly in drug development and synthesis of complex molecules.

Synthesis Analysis

Methods

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide typically involves several key steps:

  1. Formation of the Piperidine Ring: This can be achieved through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
  2. Pyrimidine Synthesis: The pyrimidine moiety is synthesized via cyclization reactions involving appropriate precursors.
  3. Coupling Reaction: The piperidine and pyrimidine rings are coupled using a methylene bridge to form the final compound.

Technical Details

In industrial settings, these synthetic routes may be adapted for larger-scale production. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. The reaction conditions must be carefully controlled to ensure the integrity of the sensitive functional groups present in the compound.

Molecular Structure Analysis

Structure

The molecular formula of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is C16H26N4OC_{16}H_{26}N_{4}O, with a molecular weight of approximately 290.40 g/mol. The structural components include:

Data

Structure C16H26N4O\text{Structure }\text{C}_{16}\text{H}_{26}\text{N}_{4}\text{O}
Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide can participate in several chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can be performed with lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the piperidine and pyrimidine rings.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or basic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.

The products formed from these reactions vary based on specific reagents and conditions used; for instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action for N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide involves interactions with specific molecular targets, such as enzymes or receptors within biological systems. The piperidine and pyrimidine moieties are known to engage with biological macromolecules, potentially modulating their activity or inhibiting their function. This interaction is crucial for understanding its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available, the molecular weight is confirmed at approximately 290.40 g/mol.

Chemical Properties

Chemical properties include:

  • Molecular Formula: C16H26N4OC_{16}H_{26}N_{4}O

These properties indicate that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is likely to exhibit solubility in organic solvents due to its complex structure .

Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide has several notable applications in scientific research:

  1. Chemistry: Serves as a building block in synthesizing more complex molecules.
  2. Biology: Investigated for potential biological activities, including antimicrobial and anticancer effects.
  3. Medicine: Explored as a therapeutic agent due to its ability to interact with various biological targets.
  4. Industry: Utilized in developing new materials and chemical processes .

This compound exemplifies the ongoing research into piperidine derivatives and their applications across multiple scientific disciplines.

Properties

CAS Number

1797077-78-1

Product Name

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide

Molecular Formula

C15H24N4O

Molecular Weight

276.384

InChI

InChI=1S/C15H24N4O/c1-2-3-7-15(20)17-12-13-16-9-8-14(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20)

InChI Key

DIJWLLOZSOGGTP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=NC=CC(=N1)N2CCCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.